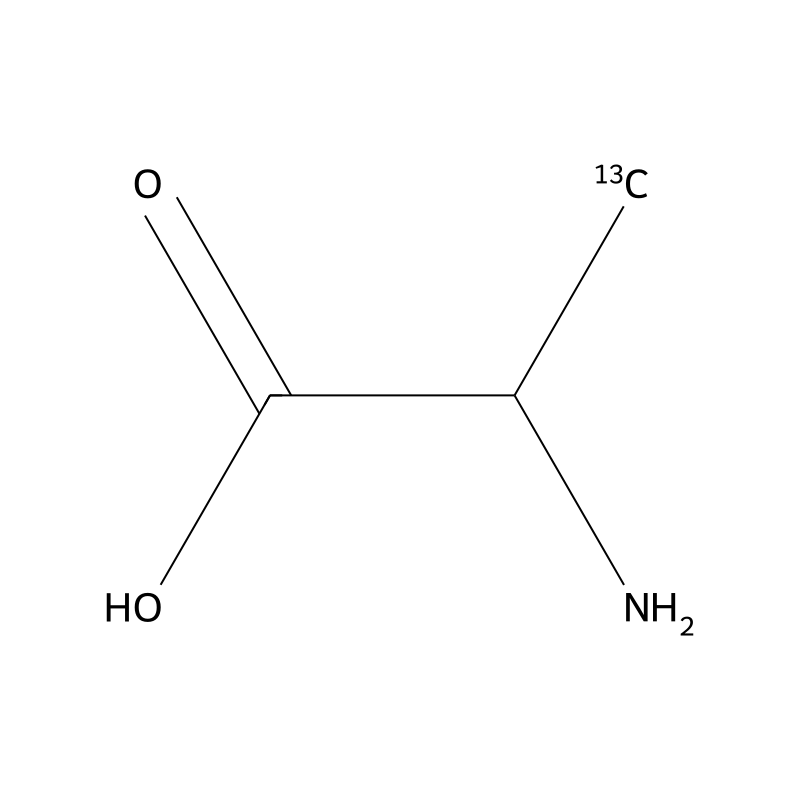DL-Alanine-3-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Metabolic Tracing with NMR
One primary application of DL-Alanine-3-¹³C is in metabolic tracing experiments using NMR spectroscopy []. In these studies, researchers can track the fate of Alanine within a biological system. The carbon-13 isotope in DL-Alanine-3-¹³C creates a distinct signal in the NMR spectrum, allowing scientists to monitor its incorporation into various metabolites. This information helps elucidate metabolic pathways and understand how Alanine is utilized by cells or organisms.
For example, researchers might use DL-Alanine-3-¹³C to investigate protein synthesis, gluconeogenesis (glucose production), or energy metabolism in living cells []. By observing the ¹³C signal of Alanine and its downstream metabolites in the NMR spectrum, they can determine the rate and extent of these processes.
DL-Alanine-3-13C is a stable isotopic variant of the amino acid alanine, specifically labeled at the third carbon position with carbon-13. Alanine itself is a non-essential alpha-amino acid that plays a crucial role in protein synthesis and is involved in various metabolic processes. The molecular formula for DL-Alanine-3-13C is C₃H₇NO₂, and it is commonly used in metabolic studies and tracer experiments due to its isotopic labeling.
- Transamination: The alanine transaminase enzyme catalyzes the transfer of an amino group from DL-Alanine-3-13C to α-ketoglutarate, producing pyruvate and glutamate. This reaction is crucial for amino acid metabolism and nitrogen balance in organisms .
- Decarboxylation: Under certain conditions, DL-Alanine-3-13C can undergo decarboxylation, leading to the formation of propylamine. This reaction can be significant in various biochemical pathways .
- Condensation Reactions: DL-Alanine-3-13C can react with aldehydes to form Schiff bases, which are important intermediates in organic synthesis .
DL-Alanine-3-13C exhibits biological activity similar to that of natural alanine. It is involved in several physiological processes:
- Protein Synthesis: As an amino acid, it serves as a building block for proteins.
- Energy Production: It can be converted into glucose through gluconeogenesis, providing energy under fasting conditions.
- Neurotransmitter Function: Alanine acts as a neurotransmitter and plays a role in the central nervous system.
The isotopic labeling allows researchers to trace metabolic pathways and understand the dynamics of alanine utilization in biological systems.
Several methods exist for synthesizing DL-Alanine-3-13C:
- Chemical Synthesis: Traditional methods involve starting from commercially available precursors and utilizing carbon-13 labeled reagents to introduce the isotopic label at the desired position.
- Biological Synthesis: Microbial fermentation processes can be employed where specific strains of bacteria are fed with carbon sources containing carbon-13. These microorganisms naturally incorporate the labeled carbon into their metabolic products, including DL-Alanine-3-13C.
- Hydrothermal Processes: Recent studies have explored hydrothermal conditions to convert biomass into amino acids, including alanine derivatives, under controlled temperatures and pressures .
DL-Alanine-3-13C has several important applications:
- Metabolic Tracing: It is widely used in tracer studies to investigate metabolic pathways involving alanine.
- Nuclear Magnetic Resonance Spectroscopy: The carbon-13 isotope enhances NMR studies, allowing for detailed structural analysis of biomolecules.
- Pharmaceutical Research: It aids in understanding drug metabolism and pharmacokinetics by tracing how compounds interact with biological systems.
Interaction studies involving DL-Alanine-3-13C focus on its behavior in various biochemical environments:
- Enzyme Interactions: Studies have shown how DL-Alanine-3-13C interacts with enzymes like alanine transaminase, affecting catalytic efficiency and substrate specificity .
- Metabolic Pathways: Research using this compound has provided insights into how alanine participates in gluconeogenesis and its role as a nitrogen donor in amino acid metabolism.
Several compounds share similarities with DL-Alanine-3-13C, primarily other amino acids or isotopically labeled variants:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| L-Alanine | C₃H₇NO₂ | Naturally occurring form; involved in protein synthesis |
| D-Alanine | C₃H₇NO₂ | Stereoisomer; less common but has unique roles |
| Glycine | C₂H₅NO₂ | Simplest amino acid; significant role in collagen synthesis |
| Serine | C₃H₇NO₃ | Contains an additional hydroxyl group; involved in metabolic pathways |
| DL-Alanine-2-13C | C₃H₇NO₂ | Labeled at a different carbon position; useful for comparative studies |
DL-Alanine-3-13C stands out due to its specific labeling at the third carbon position, which allows for targeted studies on metabolic pathways that involve this particular structure.






